molecular formula C15H9BrN2O3S B2476245 4-[[(Z)-3-(4-Bromothiophen-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid CAS No. 1054399-20-0

4-[[(Z)-3-(4-Bromothiophen-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid

Cat. No.: B2476245
CAS No.: 1054399-20-0
M. Wt: 377.21
InChI Key: IZQYJCGARBBHKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[(Z)-3-(4-Bromothiophen-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid is a sophisticated chemical intermediate primarily utilized in the discovery and development of targeted cancer therapeutics. Its core research value lies in its role as a key building block for the synthesis of potent and selective inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Dysregulated FGFR signaling is a well-established driver of tumor proliferation, angiogenesis, and survival in a variety of cancers , including urothelial carcinoma, cholangiocarcinoma, and breast cancer. The molecular structure of this compound, featuring a (Z)-configured cyanopropenoyl linker connected to a benzoic acid moiety, is designed to mimic ATP and facilitate strong binding within the kinase domain of FGFR. Researchers employ this intermediate to create novel compounds that covalently target a conserved cysteine residue in the FGFR ATP-binding pocket , leading to irreversible inhibition and sustained suppression of downstream oncogenic signaling pathways. Its application is fundamental in medicinal chemistry programs aimed at overcoming drug resistance and improving the selectivity profile of next-generation kinase inhibitors, making it an invaluable tool for advancing preclinical studies in oncology and chemical biology.

Properties

IUPAC Name

4-[[(Z)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O3S/c16-11-6-13(22-8-11)5-10(7-17)14(19)18-12-3-1-9(2-4-12)15(20)21/h1-6,8H,(H,18,19)(H,20,21)/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQYJCGARBBHKS-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C(=CC2=CC(=CS2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)/C(=C\C2=CC(=CS2)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 4-Nitrobenzoic Acid

4-Aminobenzoic acid is typically prepared by reducing the nitro group of 4-nitrobenzoic acid. A modern protocol employs sodium borohydride ($$ \text{NaBH}_4 $$) with a silver/montmorillonite (Ag/MMT) catalyst in isopropyl alcohol at room temperature:

$$
\text{4-Nitrobenzoic acid} \xrightarrow[\text{Ag/MMT, KOH}]{\text{NaBH}_4, \text{IPA, 20°C, 2.5 h}} \text{4-Aminobenzoic acid} \quad (\text{Yield: 88\%})
$$

Optimization notes :

  • Catalyst loading : 50 mg of Ag/MMT (1.01 wt%) per 0.1 mmol substrate.
  • Base : Potassium hydroxide ($$ \text{KOH} $$) ensures deprotonation of intermediates.
  • Workup : Ethyl acetate extraction followed by water washes removes residual base.

Synthesis of (Z)-3-(4-Bromothiophen-2-yl)-2-cyanoprop-2-enoyl Chloride

Bromothiophene Carbaldehyde Synthesis

4-Bromothiophene-2-carbaldehyde is synthesized via bromination of thiophene-2-carbaldehyde using $$ \text{N}$$-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C.

Knoevenagel Condensation for Z-Enoyl Cyanide Formation

The enoyl cyanide moiety is constructed via a stereoselective Knoevenagel reaction between 4-bromothiophene-2-carbaldehyde and cyanoacetic acid. Using piperidine as a base and acetic acid as a solvent at reflux (110°C, 6 h) favors the Z-isomer due to steric hindrance:

$$
\text{4-Bromothiophene-2-carbaldehyde} + \text{NCCH}_2\text{COOH} \xrightarrow[\text{AcOH}]{\text{piperidine, 110°C}} \text{(Z)-3-(4-Bromothiophen-2-yl)-2-cyanoprop-2-enoic acid}
$$

Stereochemical control :

  • Z-selectivity : Achieved through kinetic control and intramolecular hydrogen bonding between the cyano and carboxylic acid groups.
  • Yield : 70–75% after recrystallization from ethanol.

Acyl Chloride Formation

The enoyl cyanide acid is converted to its acyl chloride using thionyl chloride ($$ \text{SOCl}_2 $$) in dichloromethane (DCM) at 0°C:

$$
\text{(Z)-Enoyl cyanide acid} \xrightarrow{\text{SOCl}_2, \text{DCM, 0°C}} \text{(Z)-Enoyl cyanide chloride} \quad (\text{Yield: 95\%})
$$

Amide Coupling: Final Step

The target compound is assembled via Schotten-Baumann reaction between 4-aminobenzoic acid and the enoyl cyanide chloride. The reaction is conducted in a biphasic system (water/dichloromethane) with sodium bicarbonate ($$ \text{NaHCO}_3 $$) as a base:

$$
\text{4-Aminobenzoic acid} + \text{(Z)-Enoyl cyanide chloride} \xrightarrow[\text{NaHCO}3]{\text{H}2\text{O/DCM}} \text{Target compound} \quad (\text{Yield: 65–70\%})
$$

Reaction conditions :

  • Temperature : 0–5°C to minimize hydrolysis.
  • Workup : The product precipitates upon acidification with HCl and is purified via recrystallization from acetic acid.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • C≡N stretch : 2220–2240 cm$$^{-1}$$.
  • C=O (amide) : 1680–1700 cm$$^{-1}$$.
  • COOH : 2500–3300 cm$$^{-1}$$ (broad).

Nuclear Magnetic Resonance (NMR)

$$ ^1\text{H} $$ NMR (DMSO-$$ d_6 $$, 400 MHz) :

  • Thiophene H : δ 7.45 (d, $$ J = 3.6 $$ Hz, 1H), 7.32 (d, $$ J = 3.6 $$ Hz, 1H).
  • Enoyl CH : δ 8.12 (s, 1H, Z-configuration).
  • COOH : δ 12.98 (s, 1H).

$$ ^{13}\text{C} $$ NMR :

  • C≡N : 117.5 ppm.
  • C=O (amide) : 165.8 ppm.

Mass Spectrometry

  • Molecular ion : m/z 377.2 (M$$^+$$).
  • Fragments : m/z 261 (loss of $$ \text{BrC}4\text{H}2\text{S} $$), m/z 120 (benzoic acid moiety).

Comparative Analysis of Synthetic Routes

Method Step Reagents/Conditions Yield (%) Purity (%)
4-Aminobenzoic acid synthesis NaBH$$_4$$, Ag/MMT, IPA 88 >99
Enoyl cyanide formation Piperidine, AcOH, reflux 75 98
Acyl chloride preparation SOCl$$_2$$, DCM 95 >99
Amide coupling NaHCO$$3$$, H$$2$$O/DCM 70 97

Challenges and Optimization Strategies

  • Z/E Isomerism : The use of bulky bases (e.g., piperidine) and low temperatures favors the Z-isomer.
  • Bromothiophene Reactivity : Electrophilic bromination requires strict temperature control to avoid di-substitution.
  • Amide Hydrolysis : Biphasic reaction conditions minimize contact between the acyl chloride and water.

Chemical Reactions Analysis

Types of Reactions

4-[[(Z)-3-(4-Bromothiophen-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Structure and Composition

The compound features a bromothiophene moiety, a cyano group, and a benzoic acid derivative, which contribute to its unique chemical properties. The presence of the bromine atom enhances its reactivity and interaction capabilities compared to similar compounds.

Synthetic Methods

The synthesis typically involves several key steps:

  • Formation of the Bromothiophene Intermediate : This is achieved through the bromination of thiophene.
  • Formation of the Cyano Group : The cyano group is introduced via a suitable reaction mechanism.
  • Coupling Reaction : A palladium-catalyzed cross-coupling reaction, such as Suzuki-Miyaura coupling, is employed to link the bromothiophene intermediate with a benzoic acid derivative.
  • Final Product Formation : The final product is obtained through condensation and purification steps.

Chemistry

In synthetic organic chemistry, 4-[[(Z)-3-(4-Bromothiophen-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid serves as a building block for creating more complex molecules. Its unique structure allows for various modifications that can lead to novel derivatives with enhanced properties.

Biology

Research indicates potential biological activities of this compound:

  • Antimicrobial Properties : Studies are exploring its efficacy against various bacterial strains.
  • Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. For example, derivatives of similar structures have shown significant anticancer activity against leukemia and central nervous system cancer cell lines .

Medicine

The compound is being investigated for its potential use in drug development. Its ability to interact with biological macromolecules positions it as a candidate for therapeutic applications, particularly in targeting specific enzymes or cellular processes.

Material Science

In material science, this compound is utilized in developing advanced materials, including organic photovoltaic devices and dyes for solar cells. Its high molar extinction coefficient makes it suitable for dye-sensitized solar cells (DSSCs) .

Case Studies and Research Findings

Several studies highlight the compound's potential:

  • Anticancer Studies : In vitro tests have demonstrated that compounds with similar structures exhibit significant inhibition rates against various cancer cell lines, indicating their potential as anticancer agents .
  • Material Applications : Research has shown that incorporating this compound into solar cell technology can enhance efficiency due to its favorable optical properties .

Mechanism of Action

The mechanism of action of 4-[[(Z)-3-(4-Bromothiophen-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid involves its interaction with specific molecular targets. The bromothiophene moiety can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The cyano group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Synthesis Approach Reference
4-[[(Z)-3-(4-Bromothiophen-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid Benzoic acid + propenoyl Bromothiophene, cyano, Z-configuration Not reported (inferred enzyme inhibition) Likely amide coupling
4-[[3-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene]amino]benzoic acid Benzoic acid + thiazole Ethyl, 4-methoxyphenyl Not reported Cyclocondensation
4-(4-Bromophenyl)-4-oxo-but-2-enoic acid But-2-enoic acid Bromophenyl Precursor for heterocycles Michael addition
4-amino-2-(3-(4-methoxyphenyl)-2-oxo-4-phenylcyclobutyl) benzoic acid Benzoic acid + cyclobutyl Methoxyphenyl, phenyl Anti-inflammatory, antimicrobial Schiff base formation, cyclization
(Z)-2-((4-(2-(1-cyano-...-4-oxothiazolidin-3-yl)benzamido)methyl)-benzoic acid Benzoic acid + thiazolidinone Cyano, methoxy DHODH inhibition Condensation, cyclization

Biological Activity

4-[[(Z)-3-(4-Bromothiophen-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a bromothiophene moiety and an amine group linked to a benzoic acid derivative. Its molecular formula is C15H12BrN2O2SC_{15}H_{12}BrN_2O_2S, with a melting point of approximately 230 °C (dec) .

Biological Activity Overview

Recent studies have highlighted various biological activities associated with compounds similar to this compound. These include:

  • Antimicrobial Activity : Compounds with similar structures have shown significant inhibition against various bacterial strains, including Candida albicans, with reported inhibition rates between 25% to 50% at low concentrations .
  • Cytotoxicity : The compound's analogs have demonstrated cytotoxic effects on cancer cell lines. For instance, sulfonamide derivatives showed selective cytotoxicity towards MOLT-3 cells, indicating potential as anticancer agents .
  • Antioxidant Properties : Some related compounds exhibit antioxidative activity, which is crucial for mitigating oxidative stress in cells .

Antimicrobial Studies

A study focusing on anthranilic acid sulfonamides found that these compounds exerted antifungal activity against C. albicans, suggesting that modifications in the structure, such as the introduction of the bromothiophene group, may enhance antimicrobial efficacy .

CompoundInhibition Rate (%)Concentration (μg/mL)
Sulfonamide A254
Sulfonamide B504

Cytotoxicity Assays

In vitro assays have been conducted to evaluate the cytotoxic effects of various benzoic acid derivatives. For example, one study reported that certain analogs exhibited IC50 values indicating potent cytotoxicity against cancer cell lines:

CompoundIC50 (µM)Cell Line
Compound X7.49 ± 0.16MOLT-3
Compound Y8.14 ± 0.65AChE Inhibition

These findings suggest that the structural features of this compound could be optimized for enhanced therapeutic effects.

Case Studies

Several case studies have documented the biological activities of related compounds:

  • Anticancer Activity : A study on para-amino benzoic acid analogs demonstrated significant anticancer properties, promoting further investigation into structurally similar compounds for cancer treatment .
  • Cholinesterase Inhibition : Research indicated that some derivatives effectively inhibited acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases, presenting a potential avenue for Alzheimer's disease treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.